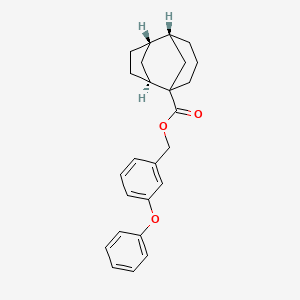
Butanal, 3-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 3-hydroxy-2-methyl-, also known as 3-hydroxy-2-methylbutanal, is an organic compound belonging to the class of aldehydes. It is a branched-chain aldehyde with a hydroxyl group and a methyl group attached to the butanal backbone. This compound is a versatile intermediate in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanal, 3-hydroxy-2-methyl-, can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at low temperatures to form the desired product.
Industrial Production Methods
In industrial settings, the production of Butanal, 3-hydroxy-2-methyl-, often involves the catalytic hydrogenation of 3-hydroxy-2-methylbut-2-enal. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or nickel to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Butanal, 3-hydroxy-2-methyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Hydrogenation of the compound yields the corresponding alcohol.
Dehydration: Dehydration of the compound leads to the formation of crotonaldehyde.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Dehydration: Acidic or basic conditions can facilitate the dehydration process.
Major Products Formed
Oxidation: 3-hydroxy-2-methylbutanoic acid.
Reduction: 3-hydroxy-2-methylbutanol.
Dehydration: Crotonaldehyde.
Aplicaciones Científicas De Investigación
Butanal, 3-hydroxy-2-methyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and polymers.
Comparación Con Compuestos Similares
Butanal, 3-hydroxy-2-methyl-, can be compared with other similar compounds, such as:
3-Hydroxybutanal: Lacks the methyl group, leading to different reactivity and applications.
2-Methylbutanal: Lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxy-3-methyl-2-butanone: Contains a ketone group instead of an aldehyde group, leading to different reactivity.
The presence of both the hydroxyl and methyl groups in Butanal, 3-hydroxy-2-methyl-, makes it unique and versatile in various chemical reactions and applications.
Propiedades
IUPAC Name |
3-hydroxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZPPULRFXVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449409 |
Source


|
| Record name | Butanal, 3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99506-67-9 |
Source


|
| Record name | Butanal, 3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

